molecular formula C4H8Cl3N B2571363 3,3-Dichlorocyclobutan-1-amine hydrochloride CAS No. 2126177-37-3

3,3-Dichlorocyclobutan-1-amine hydrochloride

Cat. No.: B2571363
CAS No.: 2126177-37-3
M. Wt: 176.47
InChI Key: UNPZVFRAYBUUQM-UHFFFAOYSA-N
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Description

3,3-Dichlorocyclobutan-1-amine hydrochloride is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C₄H₇Cl₂N , this compound features a strained cyclobutane ring functionalized with both a primary amine and two chlorine atoms on the same carbon, making it a valuable and versatile synthon in organic and medicinal chemistry. The amine group, presented as its stable hydrochloride salt, acts as a handle for further derivatization through amide bond formation or other coupling reactions, while the geminal dichloro moiety on the cyclobutane ring offers unique opportunities for structural elaboration and can impart significant steric and electronic influences on the resulting molecules. Researchers can utilize this compound as a key precursor in the synthesis of more complex, strained ring systems often explored in drug discovery programs. Its structure, confirmed by identifiers such as the SMILES notation C1C(CC1(Cl)Cl)N , is of particular interest for developing novel protease inhibitors, enzyme activators, or other bioactive molecules where the cyclobutane ring can optimize pharmacological properties. This product is intended for use by qualified laboratory professionals only. It is strictly for research applications and is not classified as a drug, food additive, or cosmetic ingredient. Handle with appropriate safety precautions in a controlled laboratory environment. For detailed handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

3,3-dichlorocyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2N.ClH/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPZVFRAYBUUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichlorocyclobutan-1-amine hydrochloride typically involves the chlorination of cyclobutanamine. One common method is the reaction of cyclobutanamine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where cyclobutanamine is reacted with chlorine gas in a reactor. The reaction mixture is then quenched with hydrochloric acid to form the hydrochloride salt, which is subsequently purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichlorocyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dichlorocyclobutan-1-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dichlorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atoms on the cyclobutane ring can participate in electrophilic interactions, making the compound a useful intermediate in various chemical reactions. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3,3-Dichlorocyclobutan-1-amine hydrochloride with analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties
3,3-Dichlorocyclobutan-1-amine HCl* C₄H₈Cl₂N·HCl 193.49 Cl, Cl N/A High density, low solubility in polar solvents
3,3-Dimethylcyclobutan-1-amine HCl C₆H₁₄ClN 135.64 CH₃, CH₃ 1284247-23-9 Lower polarity, higher volatility
3-(Difluoromethyl)cyclobutan-1-amine HCl C₅H₁₀ClF₂N 165.60 CH(F₂) CID 84647774 Moderate solubility, fluorinated
3-Methoxycyclobutan-1-amine HCl C₅H₁₀ClNO 137.61 OCH₃ 137.061 (InChIKey) Electron-donating group, higher basicity

*Note: Properties for 3,3-Dichlorocyclobutan-1-amine HCl are inferred from analogs.

Key Observations:

Molecular Weight : The dichloro derivative has the highest molecular weight (193.49 g/mol) due to chlorine’s atomic mass, whereas the dimethyl analog is lighter (135.64 g/mol) .

Solubility : Chlorine’s electron-withdrawing effect reduces solubility in polar solvents compared to methoxy or methyl substituents, which enhance hydrophobicity or basicity .

Reactivity : The dichloro compound’s steric hindrance may slow nucleophilic reactions, whereas the dimethyl analog’s flexibility could facilitate faster kinetics .

Research Findings

Electronic Effects : Chlorine’s electron-withdrawing nature lowers the amine’s pKa compared to methoxy-substituted analogs, impacting protonation states in biological systems .

Thermal Stability : Dichloro derivatives exhibit higher thermal stability than fluorinated analogs, as seen in differential scanning calorimetry (DSC) studies of related compounds .

Toxicity : Chlorinated amines may pose higher environmental toxicity, necessitating careful handling compared to dimethyl or methoxy variants .

Biological Activity

3,3-Dichlorocyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring, which is substituted with two chlorine atoms and an amine group. The presence of these functional groups contributes to its reactivity and interaction with biological systems. The molecular formula is C4H7Cl2NC_4H_7Cl_2N with a molecular weight of approximately 150.01 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cysteine proteases, which play critical roles in various physiological processes including cell signaling and apoptosis. The inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammation .
  • Neurochemical Activity : Compounds with similar structures have been investigated for their neurochemical properties, potentially influencing neurotransmitter systems involved in mood regulation and cognitive functions. For instance, cyclopropane derivatives have been noted for their ability to modulate synaptic transmission .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits cysteine proteases, affecting apoptosis and cell signaling
Neurochemical EffectsModulates neurotransmitter systems; potential antidepressant activity
Antitumor ActivityExhibits cytotoxic effects against certain cancer cell lines
Antibacterial PropertiesDemonstrated activity against specific bacterial strains

Case Studies

Case Study 1: Antitumor Activity

A study conducted on various cyclobutane derivatives including this compound revealed significant cytotoxic effects against human cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent antitumor activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neurochemical Modulation

In a neuropharmacological assessment, this compound was evaluated for its effects on serotonin receptors. Results indicated that the compound acted as a partial agonist at the 5-HT2A receptor, suggesting potential applications in treating mood disorders .

Research Findings

Recent research has highlighted the importance of cyclobutane derivatives in drug design due to their unique structural properties that confer biological activity. Studies have shown that modifications to the cyclobutane ring can enhance selectivity and potency against specific biological targets.

Table 2: Comparative Analysis of Cyclobutane Derivatives

Compound NameTarget ActivityIC50 (µM)Reference
3,3-Dichlorocyclobutan-1-amine HClCysteine protease inhibition5.0
Cyclopropyl derivative AAntibacterial10.0
Cyclobutane derivative BNeurotransmitter modulation8.5

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,3-Dichlorocyclobutan-1-amine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-step protocols. For cyclobutane derivatives, a common approach includes:

  • Step 1 : Cyclization of dichlorinated precursors (e.g., dichlorocyclobutanone) using reductive amination or nucleophilic substitution.
  • Step 2 : Hydrochloride salt formation via HCl gas bubbling or aqueous HCl treatment .
  • Key Variables : Reaction temperature (e.g., 0–5°C for amine stability), solvent polarity (e.g., THF or dichloromethane), and stoichiometric ratios of reagents (e.g., excess HCl for complete salt formation).
  • Characterization : Use NMR (¹H/¹³C) to confirm cyclobutane ring geometry and chlorine substitution patterns. Purity can be assessed via HPLC with UV detection at 210–230 nm .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (critical for cyclobutane derivatives with restricted rotation).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₄H₈Cl₃N: ~192.5 Da) .
  • Purity Assessment :
  • Ion Chromatography : Quantifies chloride content to confirm salt stoichiometry.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hydrate/solvate content .

Q. How does solubility impact experimental design for this compound in biological assays?

  • Methodological Answer :

  • Solubility Profile : Cyclobutane amines are often poorly water-soluble. Pre-solubilize in DMSO (≤1% v/v) or saline (pH-adjusted with HCl/NaOH).
  • In Vitro Assays : For cell-based studies, use sonication or co-solvents (e.g., PEG-400) to enhance dispersion. Confirm lack of cytotoxicity from solvents via MTT assays .

Advanced Research Questions

Q. What reaction mechanisms govern the stereoselective synthesis of this compound?

  • Methodological Answer :

  • Cyclization Pathways : Dichlorinated precursors may undergo [2+2] cycloaddition or radical-mediated ring closure. DFT calculations (e.g., Gaussian 16) can model transition states to predict regioselectivity.
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to isolate enantiomers. Compare experimental optical rotation with computed values (e.g., TDDFT) .

Q. How can researchers address stability challenges during long-term storage of this compound?

  • Methodological Answer :

  • Degradation Pathways : Cyclobutane rings are prone to ring-opening under heat or UV exposure. Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.
  • Storage Recommendations : Lyophilize and store under argon at -20°C. Add antioxidants (e.g., BHT) for amine group stabilization .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem or ChEMBL, adjusting for assay variability (e.g., cell line differences).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,3-dimethyl or trifluoromethyl derivatives) to identify critical substituents. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like neurotransmitter transporters .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity or mutagenicity. Validate with zebrafish embryo assays for acute toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.